molecular formula C17H24N4O2 B2957527 tert-butyl 4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate CAS No. 1627118-64-2

tert-butyl 4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate

Cat. No.: B2957527
CAS No.: 1627118-64-2
M. Wt: 316.405
InChI Key: MWXGIUQMURHXGP-UHFFFAOYSA-N
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Description

“tert-butyl 4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C17H23N3O2 . It is a solid substance and is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C17H23N3O2 . The exact structure visualization is not available in the search results.


Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 497.1±38.0 °C, a predicted density of 1.184±0.06 g/cm3, and a predicted pKa of 11.83±0.10 . It is a solid substance .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : This compound has been synthesized through various methods, often as an intermediate for biologically active benzimidazole compounds. For instance, a synthesis method using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively, has been documented (Liu Ya-hu, 2010).
  • Characterization Techniques : Various techniques such as LCMS, NMR (1H and 13C), IR, CHN elemental analysis, and single crystal XRD data have been used to characterize the structure and properties of similar compounds (C. Sanjeevarayappa et al., 2015).

Biological Applications

  • In Vitro Antibacterial and Anthelmintic Activity : Some derivatives have been screened for their in vitro antibacterial and anthelmintic activity, showing varying degrees of effectiveness (C. Sanjeevarayappa et al., 2015).
  • Anticonvulsant and Anxiolytic Activity : Certain analogues of this compound have shown potential in anticonvulsant and possibly anxiolytic activity, as indicated by various in vitro and in vivo assays (E. Jacobsen et al., 1999).

Chemical Properties and Interactions

  • Molecular Structure and Interactions : The compound and its derivatives have been studied for their crystal structure, highlighting molecular interactions like weak C‒H···O intermolecular interactions and aromatic π–π stacking interactions (Ashwini Gumireddy et al., 2021).
  • Hirshfeld Surface Analysis : This analysis has been used to understand the nature of intermolecular contacts and the percentage contribution of different interactions in similar compounds (K. Kumara et al., 2017).

Potential Therapeutic Uses

  • Small Molecule Anticancer Drugs : This compound serves as an important intermediate for the synthesis of small molecule anticancer drugs (Binliang Zhang et al., 2018).
  • Nociceptin Antagonists : An efficient and practical asymmetric synthesis of a related compound, useful for the synthesis of nociceptin antagonists, has been developed (H. Jona et al., 2009).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Properties

IUPAC Name

tert-butyl 4-(1-methylbenzimidazol-2-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-17(2,3)23-16(22)21-11-9-20(10-12-21)15-18-13-7-5-6-8-14(13)19(15)4/h5-8H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXGIUQMURHXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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